molecular formula C16H15N3O2S3 B2592848 N-(4-(3-oxo-3-((thiophen-2-ylmethyl)amino)propyl)thiazol-2-yl)thiophene-2-carboxamide CAS No. 1020982-98-2

N-(4-(3-oxo-3-((thiophen-2-ylmethyl)amino)propyl)thiazol-2-yl)thiophene-2-carboxamide

Cat. No.: B2592848
CAS No.: 1020982-98-2
M. Wt: 377.5
InChI Key: IJBCDTNITUTVGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(3-oxo-3-((thiophen-2-ylmethyl)amino)propyl)thiazol-2-yl)thiophene-2-carboxamide is a complex heterocyclic compound that features both thiophene and thiazole rings. These structures are known for their significant roles in medicinal chemistry due to their diverse biological activities. The compound’s unique structure allows it to interact with various biological targets, making it a subject of interest in scientific research.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(3-oxo-3-((thiophen-2-ylmethyl)amino)propyl)thiazol-2-yl)thiophene-2-carboxamide typically involves multi-step organic reactions. One common approach is the condensation of thiophene-2-carboxylic acid with thiazole derivatives under controlled conditions. The reaction often requires the use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts such as DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve automated synthesis using flow chemistry techniques. This allows for precise control over reaction parameters, leading to higher yields and purity. The use of continuous flow reactors can also enhance the scalability of the synthesis process, making it feasible for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-(4-(3-oxo-3-((thiophen-2-ylmethyl)amino)propyl)thiazol-2-yl)thiophene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The thiophene and thiazole rings can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the positions adjacent to the heteroatoms in the rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to sulfoxides or sulfones, while reduction can yield alcohols or amines.

Scientific Research Applications

N-(4-(3-oxo-3-((thiophen-2-ylmethyl)amino)propyl)thiazol-2-yl)thiophene-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its therapeutic potential in treating diseases such as cancer, inflammation, and infections.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Comparison with Similar Compounds

Similar Compounds

    Thiophene derivatives: Compounds like 2-aminothiophene and 2-thiophenecarboxylic acid.

    Thiazole derivatives: Compounds such as thiazole-4-carboxylic acid and 2-aminothiazole.

Uniqueness

N-(4-(3-oxo-3-((thiophen-2-ylmethyl)amino)propyl)thiazol-2-yl)thiophene-2-carboxamide is unique due to its combination of thiophene and thiazole rings, which confer distinct chemical and biological properties. This dual functionality allows it to interact with a broader range of biological targets compared to simpler thiophene or thiazole derivatives.

Properties

IUPAC Name

N-[4-[3-oxo-3-(thiophen-2-ylmethylamino)propyl]-1,3-thiazol-2-yl]thiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O2S3/c20-14(17-9-12-3-1-7-22-12)6-5-11-10-24-16(18-11)19-15(21)13-4-2-8-23-13/h1-4,7-8,10H,5-6,9H2,(H,17,20)(H,18,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJBCDTNITUTVGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CNC(=O)CCC2=CSC(=N2)NC(=O)C3=CC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O2S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.